BenchChemオンラインストアへようこそ!

1-Allyl-2-(trifluoromethyl)benzimidazole

ALK Kinase Inhibition Oncology

1-Allyl-2-(trifluoromethyl)benzimidazole (CAS 139591-03-0) is a heterocyclic small molecule featuring a benzimidazole core substituted with an allyl group at the N1 position and a trifluoromethyl group at the C2 position. It is a colorless to light yellow liquid at room temperature.

Molecular Formula C11H9F3N2
Molecular Weight 226.2 g/mol
CAS No. 139591-03-0
Cat. No. B3034138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-(trifluoromethyl)benzimidazole
CAS139591-03-0
Molecular FormulaC11H9F3N2
Molecular Weight226.2 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2N=C1C(F)(F)F
InChIInChI=1S/C11H9F3N2/c1-2-7-16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h2-6H,1,7H2
InChIKeyPXTXEWCPYYWPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-2-(trifluoromethyl)benzimidazole (CAS: 139591-03-0) – A Multifunctional Fluorinated Benzimidazole Scaffold for Advanced Research


1-Allyl-2-(trifluoromethyl)benzimidazole (CAS 139591-03-0) is a heterocyclic small molecule featuring a benzimidazole core substituted with an allyl group at the N1 position and a trifluoromethyl group at the C2 position . It is a colorless to light yellow liquid at room temperature [1]. This compound is recognized as a fluorinated benzimidazole derivative that serves dual roles: as a bioactive pharmacophore of interest in medicinal chemistry and as a fluorinated initiator employed in polymer synthesis via lithium activation . Its molecular formula is C11H9F3N2 with a molecular weight of approximately 226.2 g/mol .

Why Generic Substitution of 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS 139591-03-0) Fails in Critical Assays


Generic substitution of benzimidazole derivatives in target-specific assays is highly unreliable due to the profound impact of subtle N1 and C2 substitutions on both binding affinity and metabolic stability. Within the 2-(trifluoromethyl)benzimidazole class, the specific introduction of an N1-allyl group on the 1-Allyl-2-(trifluoromethyl)benzimidazole scaffold is not merely decorative; it directly modulates kinase binding profiles and lipophilicity [1]. Critically, in direct comparative studies of related benzimidazole derivatives against standard-of-care comparators, activity variations exceeding 100-fold have been observed based solely on N1-substituent changes [2]. Therefore, replacing this specific allyl-substituted derivative with an unsubstituted or differently N-alkylated benzimidazole is likely to result in significant loss of potency or altered selectivity in ALK inhibition assays, and will abolish the specific polymer initiation capability conferred by the allyl moiety [1].

Quantitative Performance Evidence for 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS 139591-03-0)


ALK Kinase Inhibition: Sub-Nanomolar Potency and Mutant Profiling

In direct enzymatic assays for Anaplastic Lymphoma Kinase (ALK) inhibition, 1-Allyl-2-(trifluoromethyl)benzimidazole demonstrates sub-nanomolar activity. Its wild-type ALK IC50 of 0.27 nM surpasses a structurally related N-substituted 2-(trifluoromethyl)benzimidazole comparator, which exhibits an IC50 of 84 nM under the same TR-FRET assay format [1]. Furthermore, the compound maintains significant potency against key drug-resistant ALK mutants, including L1196M (IC50 = 7.5 nM) and C1156Y (IC50 = 4.7 nM) [1].

ALK Kinase Inhibition Oncology

VEGFR3 Kinase Inhibition: Sub-Nanomolar Affinity

1-Allyl-2-(trifluoromethyl)benzimidazole exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), a key target in lymphangiogenesis and cancer metastasis. The compound demonstrates an IC50 of 0.540 nM against VEGFR3 [1]. While direct head-to-head comparisons with other benzimidazole derivatives are not available in the same assay, this value is comparable to low-nanomolar inhibitors and provides a defined benchmark for this specific target within the class [1].

VEGFR3 Angiogenesis Kinase Inhibitor

Class-Level Antiprotozoal Superiority over Standard-of-Care Drugs

Within the broader 2-(trifluoromethyl)benzimidazole chemical class, this scaffold demonstrates significantly enhanced antiprotozoal activity compared to clinical standards. Several class analogs exhibit IC50 values below 1 μM against both Giardia intestinalis and Trichomonas vaginalis, making them more potent than the standard-of-care drugs albendazole and metronidazole [1]. Notably, the class member 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was 14-fold more active than albendazole against T. vaginalis [1].

Antiparasitic Antiprotozoal Neglected Tropical Diseases

Fluorinated Polymer Initiator with Unique Lithium-Mediated Activation

1-Allyl-2-(trifluoromethyl)benzimidazole serves a distinct non-biological role as a fluorinated initiator in polymer synthesis. Unlike standard benzimidazole building blocks, this compound reacts with lithium to generate an electron-deficient center, which can subsequently react with electrophiles such as vinyl and phosphine oxides to initiate polymerization . This specific reactivity profile, enabled by the combination of the electron-withdrawing trifluoromethyl group and the N1-allyl functionality, is not observed in non-fluorinated or non-allylated benzimidazole analogs .

Polymer Synthesis Organometallic Reagents Fluorinated Initiators

Cytotoxicity Benchmarking: Superiority to Doxorubicin in Class Analog

In class-level studies of N-substituted 2-(trifluoromethyl)benzimidazoles, specific analogs have demonstrated potent cytotoxicity against cancer cell lines, significantly outperforming the standard chemotherapeutic doxorubicin. For instance, a structurally related N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide analog (Compound 7d) exhibited an IC50 of 0.51 μM against MCF-7 breast cancer cells, which is approximately 4.2-fold more potent than doxorubicin's IC50 of 2.12 μM in the same MTT assay [1].

Cytotoxicity Anticancer MCF-7 Lead Optimization

Metabolic Stability Advantage Over Classic Ferroptosis Inducer Erastin

In studies of novel ferroptosis inducers, the 2-(trifluoromethyl)benzimidazole scaffold has yielded compounds with superior metabolic stability compared to the classic tool compound erastin. The optimized analog FA16, derived from this scaffold, demonstrated favorable metabolic stability that makes it suitable for in vivo applications, in direct contrast to erastin which is not suitable for in vivo studies due to poor stability . While FA16 is not the exact target compound, this demonstrates the inherent drug-likeness and stability advantage of the core scaffold.

Ferroptosis Metabolic Stability In Vivo Tool Compound

Recommended Research and Industrial Applications for 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS 139591-03-0)


ALK Kinase Inhibitor Development and Resistance Profiling

Researchers focused on developing next-generation ALK inhibitors for oncology can procure this compound as a high-potency reference standard. Its defined sub-nanomolar IC50 against wild-type ALK (0.27 nM) and maintained potency against clinically relevant mutants (L1196M IC50 = 7.5 nM; C1156Y IC50 = 4.7 nM) make it a valuable tool for benchmarking new chemical entities in enzymatic assays [1]. It is directly applicable in structure-activity relationship (SAR) campaigns aiming to optimize both potency and mutant coverage.

Lead Optimization for Antiprotozoal Drug Discovery

This compound should be utilized as a core scaffold for medicinal chemistry programs targeting neglected parasitic diseases like giardiasis and trichomoniasis. Class-level evidence confirms that 2-(trifluoromethyl)benzimidazole analogs consistently outperform the standard-of-care drugs albendazole and metronidazole, with some analogs achieving >14-fold improvements in potency [2]. Therefore, 1-Allyl-2-(trifluoromethyl)benzimidazole is a validated starting point for further analog synthesis and biological evaluation against Giardia intestinalis and Trichomonas vaginalis.

Synthesis of Fluorinated and Functionalized Polymers

In materials science and polymer chemistry laboratories, this compound has a defined application as a fluorinated initiator. Its ability to react with lithium to form an electron-deficient center that can trap electrophiles like vinyl groups enables the precise synthesis of novel fluorinated polymers or macromolecular architectures . This is a specialized, non-biological application distinct from its use as a pharmaceutical intermediate.

In Vitro VEGFR3 Inhibition and Angiogenesis Research

This compound serves as a defined molecular probe for studying VEGFR3-mediated signaling pathways in lymphangiogenesis and cancer metastasis. Its potent IC50 of 0.540 nM against VEGFR3 provides a clear activity benchmark for researchers investigating the role of this receptor or developing new anti-angiogenic agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-2-(trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.